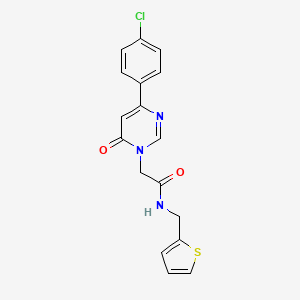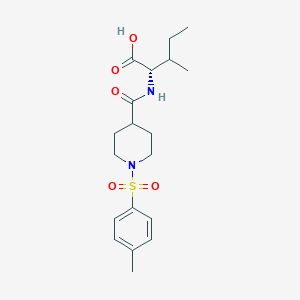
(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid is a chiral molecule that is of interest due to its potential as a building block for piperidine-related alkaloids. Piperidine alkaloids are a class of compounds with a wide range of biological activities and are found in many pharmaceuticals and natural products. The specific structure of this compound suggests that it could be useful in the synthesis of complex molecules due to the presence of multiple functional groups that can undergo various chemical reactions.
Synthesis Analysis
The synthesis of related piperidine compounds involves several steps, including asymmetric allylboration, aminocyclization, and carbamation. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through these methods, which could be a precursor to the compound . The desymmetrization of this ester using intramolecular iodocarbamation is a key step in the synthesis of piperidine-related alkaloids, indicating that similar strategies might be applicable for the synthesis of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid.
Molecular Structure Analysis
The molecular structure of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid is likely to be complex due to the presence of multiple chiral centers. The related compound N-(β-Carboxyethyl)-α-isoleucine, which has a similar backbone, forms a three-dimensional network in its crystal structure through intermolecular hydrogen bonds . This suggests that the compound of interest may also exhibit extensive hydrogen bonding, which could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The functional groups present in (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid, such as the carboxamido group and the tosyl group, are reactive and can participate in various chemical reactions. These may include nucleophilic substitution reactions where the tosyl group acts as a leaving group or addition reactions at the carboxamido nitrogen. The synthesis of related compounds involves addition reactions, as seen with the formation of N-(β-Carboxyethyl)-α-isoleucine through an addition reaction between acrylamide and isoleucine .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid are not directly reported in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure and known properties of similar compounds. The presence of multiple hydrogen bond donors and acceptors suggests that it may have a relatively high melting point and may form stable crystals. Its solubility in organic solvents and water would depend on the balance between the hydrophobic tosyl group and the hydrophilic carboxamido group.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Analysis
The synthesis and structural elucidation of related compounds demonstrate the ongoing interest in developing novel synthetic routes and methodologies for amino acids and their derivatives. These efforts contribute to the broader field of organic synthesis, offering potential pathways for the production of complex molecules. For example, Jefford and McNulty (1994) detailed a practical synthesis of (2S, 3R)-3-amino-2-methylpentanoic acid from L-aspartic acid, showcasing the intricate steps involved in achieving high enantiomeric purity in the synthesis of amino acid derivatives (Jefford & McNulty, 1994).
Pharmacology and Biochemical Studies
In the realm of pharmacology, the exploration of amino acid derivatives as potential therapeutic agents is significant. For instance, the synthesis and evaluation of organotin(IV) complexes with amino acetate functionalized Schiff base ligands highlight the potential of such compounds in anticancer drug development. These complexes have demonstrated in vitro cytotoxicity against various human tumor cell lines, indicating their relevance in medicinal chemistry and drug design (Basu Baul et al., 2009).
Metabolic Engineering and Biofuels
The application of metabolic engineering to produce biofuels demonstrates the utility of related compounds in biotechnological advancements. Cann and Liao (2009) discussed the synthesis of pentanol isomers in engineered microorganisms, highlighting the potential of metabolic engineering in enhancing the production of biofuels from microbial fermentation processes (Cann & Liao, 2009).
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)/t14?,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJUDWGQQYSPJH-JRZJBTRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

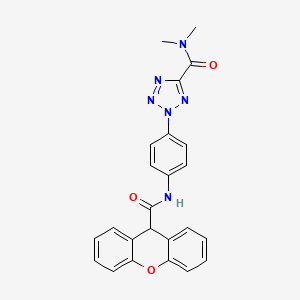
![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)
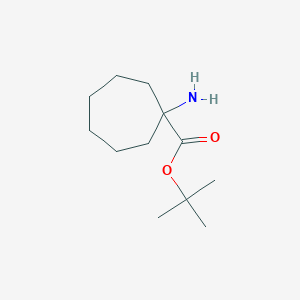


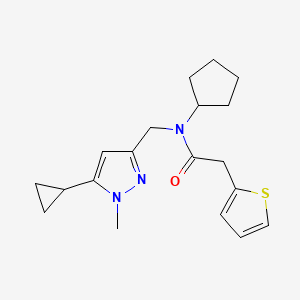



![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)
